An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-Bromo-2-chloroquinazolin-4-amine
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-Bromo-2-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 8-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines available information on closely related structures with established principles of organic chemistry and spectroscopy to offer a predictive and instructional resource.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 2H | Aromatic protons (H-5, H-6) |
| ~7.9 - 8.1 | d | 1H | Aromatic proton (H-7) |
| ~5.5 - 6.5 | br s | 2H | Amine protons (-NH₂) |
Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~110 - 120 | Aromatic CH |
| ~120 - 130 | Aromatic CH |
| ~130 - 140 | Aromatic C-Br |
| ~140 - 150 | Aromatic C |
| ~150 - 155 | C-Cl |
| ~160 - 165 | C-NH₂ |
| ~165 - 170 | Aromatic C |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance, %) |
| [M]⁺ | 257/259/261 (pattern due to Br and Cl isotopes) |
| [M+H]⁺ | 258/260/262 (pattern due to Br and Cl isotopes) |
| [M-Cl]⁺ | 222/224 (pattern due to Br isotopes) |
| [M-Br]⁺ | 178/180 (pattern due to Cl isotopes) |
Note: The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 1650 - 1580 | Medium to Strong | N-H bending (primary amine) |
| 1620 - 1580 | Medium | C=N stretching (quinazoline ring) |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| 1335 - 1250 | Medium | C-N stretching (aromatic amine) |
| ~1100 | Medium | C-Cl stretching |
| ~600 | Medium | C-Br stretching |
Note: The presence of a primary amine is characterized by two N-H stretching bands. The exact positions can be influenced by hydrogen bonding.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 8-Bromo-2-chloroquinazolin-4-amine is not extensively reported. However, a plausible and commonly employed synthetic route involves the selective amination of a 2,4-dichloroquinazoline precursor.
Synthesis of 8-Bromo-2-chloroquinazolin-4-amine from 8-Bromo-2,4-dichloroquinazoline
This procedure is a representative method based on established protocols for the amination of 2,4-dichloroquinazolines.
Materials:
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8-Bromo-2,4-dichloroquinazoline
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Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethanol)
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Stirring apparatus
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Reaction vessel with a reflux condenser
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Thin Layer Chromatography (TLC) plate and developing chamber
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Purification setup (e.g., column chromatography or recrystallization apparatus)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel, dissolve 8-Bromo-2,4-dichloroquinazoline (1.0 equivalent) in a suitable anhydrous solvent.
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Amination: To the stirred solution, add an excess of the ammonia solution (typically 3-5 equivalents) at room temperature.
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Reaction Monitoring: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used). The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material spot and the appearance of the product spot.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The crude residue is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 8-Bromo-2-chloroquinazolin-4-amine.
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway described above.
Caption: Synthetic route to 8-Bromo-2-chloroquinazolin-4-amine.
Potential Signaling Pathway Involvement
While specific studies on the biological activity and signaling pathway modulation of 8-Bromo-2-chloroquinazolin-4-amine are limited, the quinazoline scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in oncology. Derivatives of 4-aminoquinazolines are known to act as inhibitors of various protein kinases.
Given its structural similarity to known kinase inhibitors, it is plausible that 8-Bromo-2-chloroquinazolin-4-amine could interact with signaling pathways regulated by kinases such as the Epidermal Growth Factor Receptor (EGFR) or the Phosphoinositide 3-kinase (PI3K) pathway. These pathways are crucial in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.
The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline-based inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
This technical guide provides a foundational understanding of 8-Bromo-2-chloroquinazolin-4-amine for research and development purposes. It is important to note that the spectroscopic data and biological activities are predictive and require experimental validation.
